
Emodin-8-o-beta-gentiobioside
Overview
Description
Emodin-8-o-beta-gentiobioside is a naturally occurring anthraquinone derivative. It is a glycoside of emodin, where the emodin molecule is linked to a gentiobiose sugar moiety. This compound is found in various plants, particularly in the roots and barks of certain species. This compound has garnered interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emodin-8-o-beta-gentiobioside typically involves the glycosylation of emodin. The process begins with the isolation of emodin from natural sources or its chemical synthesis. Emodin is then reacted with gentiobiose under specific conditions to form the glycoside bond. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Chemical synthesis on an industrial scale may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Emodin-8-o-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure, leading to different hydroquinone forms.
Substitution: The hydroxyl groups on the emodin moiety can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Emodin-8-o-beta-gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives and studying glycosylation reactions.
Biology: The compound is investigated for its effects on cell signaling pathways, particularly in relation to its anti-inflammatory and anti-cancer properties.
Medicine: this compound is explored for its potential therapeutic effects, including its role in wound healing and cardiovascular health.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Emodin-8-o-beta-gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and apoptotic processes. The compound can inhibit the transcription factor nuclear factor kappa-B (NF-κB), reducing the expression of pro-inflammatory cytokines. Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and survival.
Comparison with Similar Compounds
Emodin: The parent compound of Emodin-8-o-beta-gentiobioside, known for its anti-inflammatory and anti-cancer properties.
Aloe-emodin: Another anthraquinone derivative with similar biological activities.
Chrysophanol: An anthraquinone with distinct pharmacological effects.
Comparison: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also influences its biological activity, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWCIUJVWYETGQ-ONMHTNRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216681 | |
| Record name | Emodin-8-o-beta-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66466-22-6 | |
| Record name | Emodin-8-O-beta-gentiobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066466226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodin-8-o-beta-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMODIN-8-O-.BETA.-GENTIOBIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2DPV427KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



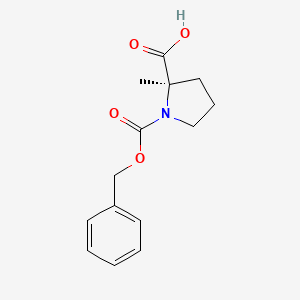

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)
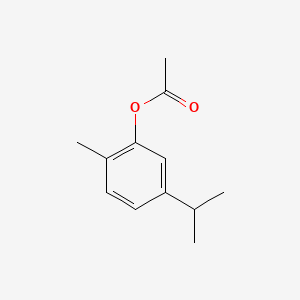

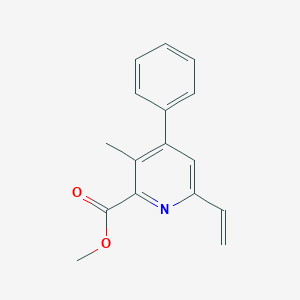
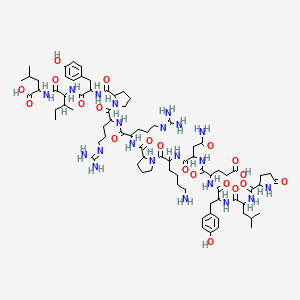
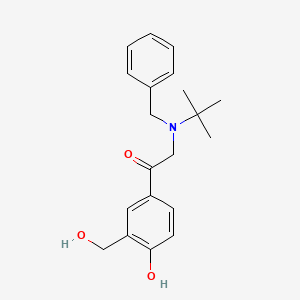
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
